molecular formula C20H15ClN4O B2989106 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide CAS No. 1147693-22-8

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide

Cat. No.: B2989106
CAS No.: 1147693-22-8
M. Wt: 362.82
InChI Key: GIKJRQQBPLBEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a substituted pyridine moiety via a phenyl-carboxamide bridge. The benzimidazole group is a well-established pharmacophore in medicinal chemistry, known for its role in modulating biological targets such as enzymes, receptors, and ion channels . The pyridine ring in this compound is substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, which may influence lipophilicity, metabolic stability, and target-binding affinity.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-12-6-11-15(18(21)22-12)20(26)23-14-9-7-13(8-10-14)19-24-16-4-2-3-5-17(16)25-19/h2-11H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKJRQQBPLBEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole intermediate is then coupled with the appropriate phenyl derivative, followed by chlorination and methylation to introduce the pyridine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzimidazole and pyridine rings can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed on the chlorinated pyridine ring to yield less oxidized forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and carboxamide positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific reagent.

Major Products Formed:

  • Oxidation Products: Benzimidazole-2-oxide and pyridine-2,3-dione derivatives.

  • Reduction Products: 2-chloro-6-methylpyridine-3-carboxamide derivatives with reduced oxidation states.

  • Substitution Products: Amides, esters, and other derivatives resulting from nucleophilic attack.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.

Medicine: In medicine, this compound has been studied for its pharmacological properties. It may exhibit antimicrobial, anticancer, antiviral, and anti-inflammatory activities, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of advanced materials, such as semiconductors and polymers. Its unique chemical properties enable it to function as a dopant or additive in various industrial applications.

Mechanism of Action

The mechanism by which N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The benzimidazole and pyridine rings can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide with structurally and functionally related benzimidazole derivatives:

Table 1: Structural and Pharmacological Comparison

Compound Name & Structure Molecular Formula (MW) Key Pharmacological Findings Therapeutic Target/Mechanism Toxicity & Limitations
This compound C₂₀H₁₅ClN₄O (MW: ~362.8) Inferred: Potential PPARγ agonism or kinase inhibition due to benzimidazole-pyridine hybrid. PPARγ (speculative) or kinase targets Unknown; requires metabolic profiling
B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) C₁₅H₁₄N₃O (MW: 252.3) Demonstrated analgesic effects in murine models of morphine-induced hyperalgesia via PPARγ agonism. PPARγ receptor Low acute toxicity in preclinical studies
B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) C₁₇H₁₆N₄O₂ (MW: 320.3) Attenuated thermal hyperalgesia and spinal TNF-α expression; antioxidant properties observed. PPARγ receptor, oxidative stress pathways Favorable safety profile in acute studies
Denibulin Hydrochloride C₁₈H₁₉N₅O₃S·HCl (MW: 421.9) Antitumor activity in solid tumors via tubulin polymerization inhibition (preclinical/clinical pipeline). Tubulin/microtubule dynamics Limited clinical data available

Key Structural and Functional Insights:

Benzimidazole Core Modifications: The target compound shares the benzimidazole core with B1, B8, and Denibulin, but its substitution pattern diverges significantly. The chlorine and methyl substituents on the pyridine may enhance metabolic stability compared to B1/B8’s polar groups .

Pharmacological Activity :

  • B1 and B8 exhibit PPARγ-dependent analgesic effects, reducing neuroinflammation and oxidative stress in morphine-induced pain models . The target compound’s pyridine substituents could modulate similar pathways but may also introduce kinase inhibitory activity, a common feature of pyridine-containing drugs.
  • Denibulin, while structurally distinct (sulfanyl linker and carbamate group), highlights the versatility of benzimidazole derivatives in targeting diverse mechanisms, such as tubulin inhibition in oncology .

The target compound’s chloro-methyl-pyridine group may raise concerns about hepatotoxicity or off-target effects, necessitating detailed ADMET studies. Denibulin’s progression to clinical trials underscores the importance of structural optimization for balancing efficacy and safety in benzimidazole-based drug design .

Biological Activity

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide, a compound characterized by its complex heterocyclic structure, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

Research indicates that compounds with benzimidazole and pyridine moieties exhibit a wide range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antiviral effects. The specific compound has been studied for its potential in targeting various biological pathways.

Antimicrobial Activity

A study highlighted the effectiveness of benzimidazole derivatives against various pathogens. The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

Recent investigations have shown that derivatives of benzimidazole exhibit promising anticancer properties. The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation. In vitro studies revealed that it could inhibit the growth of several cancer cell lines, including HeLa and HCT116 cells, with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of the benzimidazole moiety is essential for its bioactivity, as it enhances binding affinity to target proteins involved in disease processes. Modifications at the 2-position of the pyridine ring have been shown to influence potency and selectivity against specific targets .

ModificationBiological ActivityReference
2-ChloroIncreased antibacterial activity
Methyl groupEnhanced anticancer properties
Benzimidazole substitutionBroader spectrum of activity

Case Studies

  • Antibacterial Efficacy : A study conducted on various benzimidazole derivatives, including our compound, revealed potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 2 µg/ml against S. aureus, comparable to standard treatments like norfloxacin .
  • Anticancer Research : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in multiple cancer cell lines. The compound's mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Q & A

Basic: How is N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide synthesized and characterized?

Answer:
The synthesis typically involves coupling a benzimidazole-containing aryl amine with a substituted pyridine-carboxylic acid derivative. Key steps include:

Condensation : React 4-(1H-benzimidazol-2-yl)aniline with 2-chloro-6-methylpyridine-3-carbonyl chloride under anhydrous conditions (e.g., in DMF with a base like triethylamine).

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product.

Characterization :

  • TLC to monitor reaction progress.
  • IR spectroscopy to confirm amide bond formation (C=O stretch ~1650–1700 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at δ ~2.5 ppm, aromatic protons).
  • Mass spectrometry (MS) for molecular ion confirmation .

Basic: What analytical methods ensure purity and structural integrity of this compound?

Answer:
Critical methods include:

  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with acetonitrile/water mobile phase to quantify purity (>95%).
  • LC-MS : Confirm molecular weight and detect impurities (e.g., unreacted intermediates).
  • Elemental Analysis : Validate empirical formula (C, H, N, Cl).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition patterns .

Advanced: How to design experiments evaluating its pharmacological activity?

Answer:
Focus on target-specific assays and in vivo models :

  • In vitro :
    • Enzyme inhibition assays (e.g., kinase or protease targets).
    • Receptor binding studies (radioligand displacement).
  • In vivo :
    • Morphine-induced paradoxical pain models (mice): Measure thermal hyperalgesia (Hargreaves test) and mechanical allodynia (von Frey filaments).
    • TNF-α quantification : ELISA or qPCR to assess anti-inflammatory effects in spinal cord tissue .
  • Dosage : Optimize via dose-response curves (e.g., 10–50 mg/kg, i.p.).

Advanced: How to address contradictions in biological activity data across studies?

Answer:
Resolve discrepancies by:

Replicating experiments : Control variables (e.g., animal strain, dosing regimen).

Structural analogs : Compare activity of derivatives (e.g., substituent effects on pyridine or benzimidazole rings).

Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. functional assays).

Meta-analysis : Cross-reference data from PubChem or crystallographic databases (e.g., conformational differences in crystal structures) .

Advanced: What structural features govern its biological activity?

Answer:
Key structure-activity relationship (SAR) insights:

  • Benzimidazole core : Essential for receptor interaction (e.g., PPARγ agonism in analgesia).
  • Chloro and methyl substituents : Enhance lipophilicity and metabolic stability.
  • Pyridine-carboxamide : Critical for hydrogen bonding with target proteins.
  • Comparative studies : Replace chloro with fluoro or methyl with ethyl to assess activity changes. Derivatives lacking the benzimidazole moiety show reduced potency .

Advanced: How to determine its crystal structure and conformational stability?

Answer:

  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: DMSO/EtOH).
    • Parameters : Mo Kα radiation, 100 K temperature.
    • Software : SHELX for structure refinement.
  • Computational modeling :
    • DFT calculations (B3LYP/6-31G**) to optimize geometry and predict electrostatic potential.
    • Molecular docking (AutoDock Vina) to study target binding .

Basic: What are the key structural motifs and their implications?

Answer:

  • Benzimidazole : Aromatic, planar structure facilitates π-π stacking with biological targets.
  • Chloro substituent : Electron-withdrawing effect enhances electrophilic reactivity.
  • Methyl group : Steric hindrance modulates binding pocket interactions.
  • Carboxamide : Stabilizes conformation via intramolecular hydrogen bonds .

Advanced: How to develop stability-indicating methods for this compound?

Answer:

  • Stress testing : Expose to heat (60°C), humidity (75% RH), and UV light to force degradation.
  • HPLC-DAD : Monitor degradation products (e.g., hydrolyzed amide bond).
  • Mass fragmentation : Identify degradation pathways (e.g., dechlorination or oxidation).
  • Validation : Follow ICH guidelines for specificity, linearity, and robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.